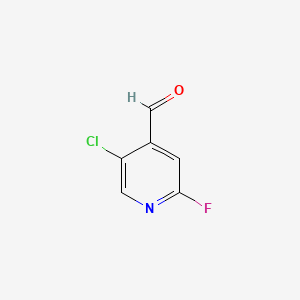

5-Chloro-2-fluoroisonicotinaldehyde

Description

5-Chloro-2-fluoroisonicotinaldehyde is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO. Structurally, it features a pyridine ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and an aldehyde functional group at position 4 (isonicotinaldehyde configuration). This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its aldehyde group and the electronic effects imparted by its halogen substituents.

Properties

IUPAC Name |

5-chloro-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEBBRBNVAFNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-4-formyl-5-chloropyridine can be achieved through several methods. One common approach involves the reaction of 2-fluoro-5-methylpyridine with potassium permanganate or sodium permanganate to obtain the desired product . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure high yield and purity.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The choice of reagents and reaction parameters is crucial to achieving consistent quality and yield in industrial settings.

Chemical Reactions Analysis

2-Fluoro-4-formyl-5-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isonicotinaldehyde, including 5-Chloro-2-fluoroisonicotinaldehyde, exhibit promising antibacterial properties. For instance, compounds structurally related to isonicotinaldehyde have been shown to inhibit the growth of various pathogenic bacteria, making them potential candidates for developing new antibiotics. A study highlighted that certain phenolic derivatives demonstrated superior antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

this compound can serve as a precursor in synthesizing compounds that target specific cancer pathways. Its structural features may enhance the binding affinity to proteins involved in cancer progression, such as Aurora kinases. This makes it a valuable intermediate in designing targeted cancer therapies .

Organic Synthesis

Synthesis of Pharmaceuticals

This compound acts as an important building block in the synthesis of various pharmaceuticals. The incorporation of chlorine and fluorine atoms into organic molecules often enhances their biological activity and stability. For example, derivatives of isonicotinaldehyde are utilized in synthesizing anti-inflammatory drugs and other therapeutic agents .

Material Science Applications

this compound has been explored for its role in developing advanced materials, particularly in creating polymeric systems with enhanced properties. It can be used to synthesize polymeric electrolyte membranes for fuel cells, which are crucial for energy-efficient technologies .

Data Table: Applications Overview

Case Studies

Case Study 1: Antibacterial Potential

A study conducted on various phenolic derivatives, including those related to this compound, demonstrated significant antibacterial activity through disc diffusion methods. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, especially against resistant strains .

Case Study 2: Cancer Therapeutics Development

Research focusing on the synthesis of Aurora kinase inhibitors from isonicotinaldehyde derivatives revealed that modifications at the 5-position (as with this compound) led to increased efficacy in degrading oncoproteins associated with tumor growth. This highlights its potential as a scaffold for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-fluoro-4-formyl-5-chloropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the formyl and chlorine groups contribute to its reactivity and specificity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Position and Electronic Effects

- Chlorine vs. Fluorine vs. Methoxy : The electron-withdrawing Cl and F substituents at positions 5 and 2 enhance the electrophilicity of the aldehyde group, making it more reactive toward nucleophilic addition compared to methoxy-substituted analogs (e.g., 2-Chloro-6-methoxynicotinaldehyde).

- Positional Isomerism : Shifting the chlorine from position 5 to 3 (3-Chloro-2-fluoroisonicotinaldehyde) reduces similarity (0.74) due to altered steric and electronic effects.

Functional Group Variations

- Aldehyde vs. Carboxylic Acid : 5-Chloro-2-methylisonicotinic acid (similarity 0.90) shares the same substituent positions but replaces the aldehyde with a carboxylic acid, significantly altering reactivity and applications (e.g., acid derivatives are less reactive toward nucleophiles).

- Aldehyde Position : Nicotinaldehyde (position 3 aldehyde) derivatives like 5-Chloro-2-fluoronicotinaldehyde (similarity 0.69) exhibit distinct reactivity patterns compared to isonicotinaldehydes.

Physicochemical Properties

- Molecular Weight and Polarity : Halogen substituents increase molecular weight and polarity, affecting solubility. For example, this compound (MW: 159.55 g/mol) is less polar than 5-Chloro-2-methylisonicotinic acid (MW: 175.58 g/mol) due to the absence of a hydrophilic carboxylic acid group.

Biological Activity

5-Chloro-2-fluoroisonicotinaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound, classified under heteroaromatic aldehydes, features a chloro and a fluoro substituent on the isonicotinic aldehyde framework. The compound can be synthesized through various methods, primarily involving the chlorination and fluorination of isonicotinic aldehyde derivatives.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance, derivatives of fluorinated compounds have shown enhanced cytotoxicity in various cancer cell lines. The introduction of fluorine atoms has been validated as a strategy to improve the biological properties of compounds, leading to increased potency against cancer cells .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | 0.25 | Inhibition of nucleotide synthesis |

| Fluorinated Derivative A | Breast Cancer | 0.15 | Induction of apoptosis |

| Fluorinated Derivative B | Colon Cancer | 0.10 | ROS production and cell cycle arrest |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Studies indicate that it may interact with specific enzymes involved in cancer progression, thereby inhibiting their activity. For example, its structural features allow it to bind effectively to enzymes like Topoisomerase I, which plays a crucial role in DNA replication and repair .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound's ability to inhibit enzymes such as Topoisomerase I suggests that it can interfere with DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Production : Some studies highlight that this compound can induce oxidative stress within cells, leading to apoptosis.

- Cell Cycle Arrest : By affecting key regulatory proteins involved in cell cycle progression, it can halt the proliferation of cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on L1210 Cells : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range .

- Fluorinated Derivatives : Research has shown that modifications to the base structure can lead to derivatives with enhanced antitumor activity, suggesting that fine-tuning the chemical structure can yield more potent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.